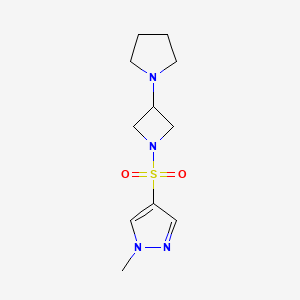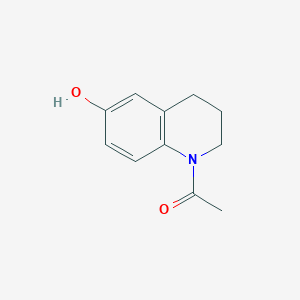
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinol group attached to an ethanone group .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored sealed in a dry environment at 28°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : A practical synthetic route for related compounds like N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was developed, demonstrating the potential for synthesizing derivatives of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone through specific cyclization processes (Wenpeng et al., 2014).
Chemical Reactions and Derivatives : Studies have shown that derivatives of similar compounds can undergo specific reactions with agents like o-phenylenediamine and hydrazine, leading to the formation of complex chemical structures (Khalturina et al., 2009).
Molecular Structure Analysis : Detailed molecular structure and vibrational spectroscopic studies were conducted on similar compounds, providing a foundation for understanding the structural properties of this compound (Murugavel et al., 2016).
Applications in Biological and Pharmacological Studies
Antifungal Activity : Novel metal complexes of ligands related to this compound demonstrated significant antifungal activity against various fungi, suggesting potential biological applications (Raj and Patel, 2015).
Antibacterial Activity : Derivatives such as 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones showed potential antibacterial activities, suggesting the relevance of this compound in developing antibacterial agents (Joshi et al., 2011).
Cytotoxic Activity and Fluorescence Properties : Compounds structurally related to this compound were evaluated for their cytotoxic activity against cancer cell lines and fluorescence properties, indicating potential applications in cancer research and diagnostics (Kadrić et al., 2014).
Antioxidant Activity : Certain chloroquinoline derivatives exhibited significant antioxidant activity, which can be relevant for compounds like this compound in therapeutic applications (Murugavel et al., 2017).
Antituberculosis Studies : Derivatives of quinoline, a related compound, have shown promising results in antituberculosis studies, suggesting potential therapeutic applications for similar compounds (Chitra et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is the biological membrane systems of the phytopathogen Pythium recalcitrans . This compound has shown superior antioomycete activity against this pathogen compared to other phytopathogens .
Mode of Action
This compound interacts with its target by disrupting the biological membrane systems of P. recalcitrans . This disruption is likely the primary mode of action for this compound .
Biochemical Pathways
The disruption of the biological membrane systems suggests that it may interfere with essential cellular processes such as nutrient uptake, waste removal, and cellular integrity .
Pharmacokinetics
The compound has shown in vivo preventive efficacy, suggesting that it has suitable bioavailability .
Result of Action
The result of the action of this compound is the prevention of the growth of P. recalcitrans. In vitro, it has shown potency with an EC50 value of 14 μM, which is higher than that of the commercial hymexazol . In vivo, it has shown a preventive efficacy of 75.4% at the dose of 2.0 mg/pot .
Action Environment
Given its use in plant disease management, factors such as soil ph, temperature, and moisture levels could potentially influence its action .
Propriétés
IUPAC Name |
1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHMCKNLKOGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42443-04-9 |
Source


|
| Record name | 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)
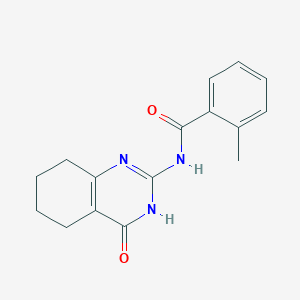
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2727835.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)

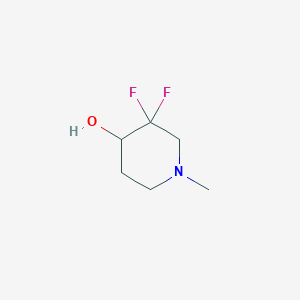
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/no-structure.png)
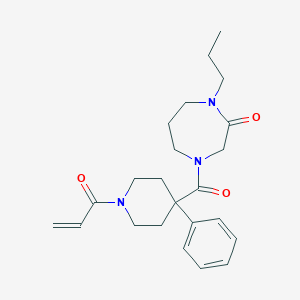
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
